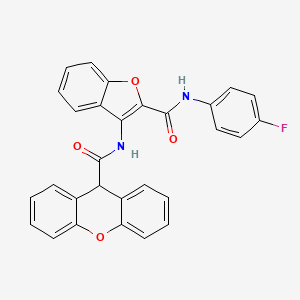

N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

Description

N-(2-((4-Fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide (hereafter referred to by its systematic name) is a synthetic small molecule characterized by a benzofuran core fused with a xanthene scaffold. The compound’s structure features a 4-fluorophenyl carbamoyl group at the 2-position of the benzofuran ring and a xanthene-9-carboxamide moiety at the 3-position. Its molecular formula is C29H19FN2O4, with a molecular weight of 478.48 g/mol (calculated from the formula). The compound is cataloged under the ChemDiv ID C686-0818 and is primarily utilized in high-throughput screening (HTS) for drug discovery, targeting pathways in oncology, metabolic disorders, and inflammation .

The benzofuran-xanthene hybrid structure confers unique physicochemical properties, including moderate hydrophobicity (predicted logP ~4.2) and a planar aromatic system that may facilitate interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

N-[2-[(4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19FN2O4/c30-17-13-15-18(16-14-17)31-29(34)27-26(21-9-3-6-12-24(21)36-27)32-28(33)25-19-7-1-4-10-22(19)35-23-11-5-2-8-20(23)25/h1-16,25H,(H,31,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJVMJUREAOIQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Benzofuran Ring:

- Starting from a suitable phenol derivative, the benzofuran ring can be constructed via cyclization reactions.

- Example: A phenol derivative can undergo a cyclization reaction with an aldehyde in the presence of an acid catalyst to form the benzofuran ring.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and DNA. The fluorophenyl group enhances its binding affinity to target sites, while the benzofuran and xanthene cores contribute to its overall stability and bioactivity. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cell proliferation and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzofuran-carboxamide derivatives. Below is a comparative analysis with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Bioactivity :

- The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the 4-ethylphenyl analog, which may reduce off-target interactions .

- Methoxy groups in the analog from improve aqueous solubility but reduce membrane permeability, limiting its utility in CNS-targeted therapies .

Scaffold-Dependent Target Engagement :

- The benzofuran-xanthene scaffold in the target compound shows broader target promiscuity (e.g., kinases, GPCRs) compared to the β-carboline derivative, which is more selective for neurotransmitter receptors .

Biological Activity

N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the xanthene derivatives family, known for their diverse pharmacological properties. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 478.5 g/mol. It features a unique structure that combines a benzofuran moiety with a fluorophenyl group, contributing to its chemical reactivity and biological activity. The structural characteristics are essential for understanding its mechanism of action and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₁₉FN₂O₄ |

| Molecular Weight | 478.5 g/mol |

| CAS Number | 847409-67-0 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

- Multicomponent Reactions : These reactions efficiently assemble complex molecules from simpler precursors.

- Acylation and Condensation : The introduction of the carbamoyl group and the attachment of the xanthene moiety are critical steps in the synthesis process.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds within this class exhibit potent activity against various cancer cell lines:

- Cell Lines Tested : HCC1806 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- Mechanism of Action : Preliminary studies suggest that these compounds induce apoptosis in cancer cells and inhibit key signaling pathways such as VEGFR-2, which is crucial for tumor growth and metastasis.

For instance, one study reported that derivative 4g showed significant cytotoxicity with an IC50 value of against HCC1806 cells, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Induction of Apoptosis : Flow cytometry analyses demonstrated that increasing concentrations of the compound significantly raised the percentage of apoptotic cells.

- Inhibition of VEGFR-2 : Molecular docking studies indicated strong binding affinity to VEGFR-2, suggesting a direct role in inhibiting angiogenesis associated with tumor growth.

Case Study 1: Antitumor Activity Evaluation

In vitro studies evaluated the anticancer efficacy of this compound against various cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCC1806 | 5.93 | Induces apoptosis |

| HeLa | 5.61 | Inhibits VEGFR-2 |

| A549 | Not specified | Potentially cytotoxic |

The data indicate that this compound may serve as a lead candidate for further development in anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.